molecular formula C13H8ClNO B6370308 2-(4-Chloro-3-cyanophenyl)phenol, 95% CAS No. 1261995-80-5

2-(4-Chloro-3-cyanophenyl)phenol, 95%

Cat. No.: B6370308
CAS No.: 1261995-80-5
M. Wt: 229.66 g/mol
InChI Key: KDXLQIHJNHKZRS-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyanophenyl)phenol (C₁₃H₉ClNO) is a biphenyl derivative featuring a phenol group attached to a second aromatic ring substituted with chlorine (Cl) at the 4-position and a cyano (CN) group at the 3-position. The phenol group enhances solubility in polar solvents, while the electron-withdrawing Cl and CN substituents increase acidity and reactivity, making it suitable for further functionalization, such as nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

2-chloro-5-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-6-5-9(7-10(12)8-15)11-3-1-2-4-13(11)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXLQIHJNHKZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683541
Record name 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-80-5
Record name 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups: Both the target compound and 3,5-Difluoro-4-cyanophenol feature nitrile groups, which increase acidity and stabilize negative charges. However, the biphenyl structure of the target compound introduces steric hindrance absent in single-ring analogs.
  • Halogen Variants: Replacing Cl with F (e.g., 3,5-Difluoro-4-cyanophenol ) reduces electronegativity but enhances metabolic stability in pharmaceuticals.
  • Functional Group Diversity: The ketone in 2-(4-Chlorophenyl)-3-oxopropanenitrile offers distinct reactivity (e.g., condensation reactions), contrasting with the phenol group in the target compound.

Research Findings and Trends

  • Market Demand: Fluorinated analogs (e.g., 3,5-Difluoro-4-cyanophenol ) dominate niche markets due to their stability, whereas chloro derivatives remain cost-effective for bulk synthesis.
  • Ecological Impact: Chlorinated phenols (target compound, PCMC ) are persistent pollutants, driving research into greener alternatives.

Preparation Methods

Chlorination of Phenol Derivatives

Chlorination of phenol derivatives often employs catalysts to direct electrophilic substitution. For example, boric acid, diphenyl sulfide, and ferric chloride mixtures enable para-selectivity in chlorination reactions. Applying this to 3-cyanophenol could yield 4-chloro-3-cyanophenol, though direct chlorination of nitrile-bearing phenols may require careful optimization to avoid side reactions such as ring oxidation or multiple chlorinations.

Example conditions :

  • Catalyst: Boric acid/diphenyl sulfide/FeCl₃ (molar ratio 0.8–2:1–1.5:1).

  • Temperature: 10–80°C under chlorine gas flow.

  • Outcome: Achieves >95% selectivity for para-chlorination in dichlorophenol synthesis.

Cyanation via Oxime Dehydration

The cyano group can be introduced via hydroxyamine-mediated oxime formation followed by dehydration. For instance, reacting 4-chloro-3-hydroxybenzaldehyde with hydroxylamine hydrochloride forms an oxime intermediate, which is subsequently dehydrated using acidic or catalytic conditions.

Procedure :

  • Oxime formation :

    • React 4-chloro-3-hydroxybenzaldehyde with hydroxylamine hydrochloride in aqueous NaOH at 0–5°C.

    • Yield: ~88%.

  • Dehydration :

    • Treat oxime with concentrated HCl or H₂SO₄ to yield 4-chloro-3-cyanophenol.

    • Key step: Acid-catalyzed elimination of water from the oxime.

Biphenyl Bond Formation Strategies

Ullmann Coupling

The Ullmann reaction facilitates biaryl bond formation using copper catalysts. For example, coupling 4-chloro-3-cyanoiodobenzene with 2-iodophenol in the presence of CuI and a diamine ligand could yield the target compound.

Optimized conditions :

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline.

  • Solvent: DMSO or DMF at 100–120°C.

  • Yield: ~70–85% (extrapolated from analogous reactions in patent literature).

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-chloro-3-cyanophenylboronic acid and 2-bromophenol offers a modular approach.

Steps :

  • Boronic acid synthesis :

    • Lithiate 4-chloro-3-cyanobenzene using LDA, then quench with triisopropyl borate.

  • Coupling :

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base: K₂CO₃ in a 1:2 MeCN:DMSO mixture.

    • Temperature: 80–100°C.

Purification and Characterization

Recrystallization

Crude product purification via recrystallization from ethyl acetate/hexane mixtures effectively removes impurities. For example, 2-(4-bromophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)-ethyl]-acetamide was purified to >95% purity using this method.

Chromatographic Methods

Silica gel chromatography with gradient elution (e.g., hexane → ethyl acetate) isolates the target compound from unreacted starting materials or regioisomers.

Reaction Optimization and Yield Enhancement

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction rates by stabilizing transition states.

  • Mixed solvents (e.g., 1:2 MeCN:DMSO) improve solubility of biphenyl intermediates.

Temperature Control

  • Low temperatures (0–5°C) prevent side reactions during oxime formation.

  • Elevated temperatures (80–120°C) drive coupling reactions to completion.

Scalability and Industrial Considerations

Catalytic Efficiency

  • Recyclable catalysts : Immobilized Pd/C or Cu nanoparticles reduce costs in large-scale production.

  • Solvent recovery : Distillation of DMF or DMSO enables reuse, aligning with green chemistry principles.

Waste Management

  • Chlorine scrubbing : Alkaline scrubbers neutralize HCl byproducts from chlorination steps.

  • Cyanide treatment : Oxidation of residual cyanide with NaOCl ensures environmental safety.

Analytical Data and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear as distinct singlets or doublets (e.g., δ 7.25 ppm for phenyl hydrogens).

  • IR : Strong absorption at ~2240 cm⁻¹ confirms the cyano group.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve baseline separation of the target compound from impurities.

  • Melting point : Consistent mp (e.g., 137–141°C) indicates high crystallinity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Ullmann CouplingBroad substrate scopeHigh catalyst loading70–85
Suzuki CouplingMild conditions, scalabilityBoronic acid synthesis required75–90
Oxime DehydrationSimple steps, low costAcidic conditions required60–75

Q & A

Q. What are the optimal synthetic routes for introducing the cyano group in 2-(4-Chloro-3-cyanophenyl)phenol, and how can reaction efficiency be monitored?

Methodological Answer: The cyano group can be introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a cyanobenzene boronic acid precursor. For NAS, activate the chloro-substituted aryl ring using electron-withdrawing groups (e.g., nitro) to enhance reactivity. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Post-synthesis, purify using column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm purity via melting point analysis (compare with literature values for analogous chlorophenyl compounds, e.g., 172–176°C for similar phenols ) and NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of 2-(4-Chloro-3-cyanophenyl)phenol?

Methodological Answer:

  • NMR (¹H/¹³C): Identify aromatic proton environments (δ 6.8–7.5 ppm for phenol protons; δ ~110 ppm for cyano-attached carbons).
  • FT-IR: Confirm hydroxyl (broad ~3200 cm⁻¹) and cyano (sharp ~2240 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
  • HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve). Cross-reference retention times with standards of structurally similar chlorophenols .

Q. What solvent systems are recommended for enhancing the solubility of 2-(4-Chloro-3-cyanophenyl)phenol in reaction protocols?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) are ideal for dissolving the compound due to its aromatic and polar functional groups. For catalytic reactions, use mixed solvents (e.g., THF/water) to balance solubility and reactivity. Pre-saturate solvents with inert gases (N₂/Ar) to prevent oxidation of the phenol group. Solubility can be quantified via UV-Vis spectroscopy by measuring absorbance at λmax (~270 nm for similar chlorophenols ).

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray diffraction analysis of 2-(4-Chloro-3-cyanophenyl)phenol?

Methodological Answer:

  • Crystal Growth: Use slow evaporation in ethyl acetate/hexane mixtures at 4°C to obtain high-quality single crystals.
  • Data Collection/Refinement: Employ the SHELX suite (SHELXD for structure solution; SHELXL for refinement) to handle twinning or disorder. For severe cases, apply the TWIN/BASF command in SHELXL to model twinning ratios .
  • Validation: Cross-check hydrogen bonding patterns with graph set analysis (e.g., Etter’s rules) using Mercury or OLEX2 .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on the compound’s solid-state properties?

Methodological Answer:

  • Graph Set Analysis: Use CCDC software to categorize hydrogen bonds (e.g., D(2) chains for phenol-hydroxyl interactions). Compare with databases (e.g., Cambridge Structural Database) for analogous 4-chloro-3-cyanophenyl derivatives .
  • Thermal Analysis: Perform DSC/TGA to correlate melting points/decomposition temperatures with intermolecular bond strength. For example, strong π-π stacking (due to cyano groups) may elevate thermal stability .

Q. How can computational modeling (DFT, MD) predict the reactivity and stability of 2-(4-Chloro-3-cyanophenyl)phenol under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps for redox stability).
  • Molecular Dynamics (MD): Simulate solvation in explicit water/DMSO to predict hydrolysis rates of the cyano group at pH 7–10. Validate with experimental kinetic studies using UV-Vis or LC-MS .

Q. What safety protocols are critical when handling reactive intermediates (e.g., chlorinated precursors) during synthesis?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods to avoid exposure to chlorinated vapors.
  • Waste Management: Quench reactive intermediates (e.g., excess cyanating agents) with aqueous NaHCO₃ before disposal.
  • Storage: Store the compound in amber glass under argon at –20°C to prevent photodegradation or moisture absorption .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for 2-(4-Chloro-3-cyanophenyl)phenol?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments at 25°C and –40°C to identify dynamic effects (e.g., hindered rotation of the cyano-phenyl group).
  • 2D NMR (COSY, NOESY): Map coupling interactions and spatial proximities to assign ambiguous peaks. Compare with simulated spectra from ACD/Labs or MestReNova .

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